2,4-Dibromobenzene-1,3,5-triol

Description

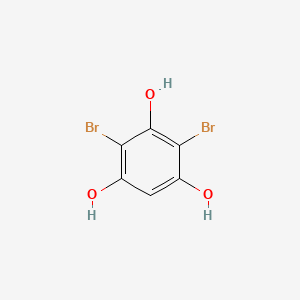

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobenzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZHHFHFCLIISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Br)O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 2,4-Dibromobenzene-1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2,4-Dibromobenzene-1,3,5-triol. Also known as 2,4-dibromophloroglucinol, this halogenated phenol is a subject of increasing interest due to its origins as a natural product and the established biological activities of the broader phloroglucinol class. This document offers a detailed exploration of its synthesis via the electrophilic bromination of phloroglucinol, addressing the challenges of regioselectivity and purification. Furthermore, a thorough analysis of its spectroscopic data is presented to aid in its unambiguous identification. This guide is intended to be a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development, providing the foundational knowledge required for the further investigation and potential application of this compound.

Introduction

This compound is a brominated derivative of phloroglucinol (benzene-1,3,5-triol), a compound of significant interest in the fields of medicinal and materials chemistry. The introduction of two bromine atoms onto the phloroglucinol scaffold dramatically influences its electronic and lipophilic properties, thereby modulating its chemical reactivity and biological activity. This compound has been identified as a naturally occurring substance in the red alga Rhabdonia verticillata, highlighting its relevance in marine natural product chemistry.[1]

The phloroglucinol core is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] The addition of halogens, particularly bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Therefore, this compound represents a promising, yet underexplored, molecule for drug discovery and development.

This guide will provide a detailed examination of the chemical structure of this compound, beginning with its fundamental properties and nomenclature. It will then delve into the complexities of its chemical synthesis, offering a detailed protocol for its preparation and purification. A significant portion of this document is dedicated to its spectroscopic characterization, providing a thorough analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Finally, the known and potential applications of this compound will be discussed, with a focus on its prospective role in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2,4-dibromophloroglucinol | PubChem |

| CAS Number | 84743-75-9 | PubChem |

| Molecular Formula | C₆H₄Br₂O₃ | PubChem |

| Molecular Weight | 283.90 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Chemical Structure:

The structure of this compound consists of a central benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 3, and 5, and two bromine (-Br) atoms at positions 2 and 4.

References

- 1. This compound | C6H4Br2O3 | CID 14339091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dibromo-1,3,5-benzenetriol (2,4-dibromophloroglucinol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,4-dibromo-1,3,5-benzenetriol, a halogenated derivative of phloroglucinol. While research on this specific compound is emerging, this document synthesizes the available information on its chemical identity, synthesis, and potential biological activities, drawing insights from the broader class of brominated phloroglucinols. This guide is intended to serve as a foundational resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Introduction: The Significance of Brominated Phloroglucinols

Phloroglucinol and its derivatives are a class of polyphenolic compounds found in various natural sources, including plants and marine algae.[1] These compounds have garnered significant attention for their diverse biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] Bromination of the phloroglucinol core can further enhance these biological effects, making brominated phloroglucinols a promising area of research for the development of new therapeutic agents.[4][5] 2,4-dibromo-1,3,5-benzenetriol, the subject of this guide, is a specific example of such a compound, and understanding its chemical characteristics and biological potential is crucial for harnessing its therapeutic possibilities.

Chemical Identity and Physicochemical Properties

The IUPAC name for 2,4-dibromophloroglucinol is 2,4-dibromo-1,3,5-benzenetriol . Its chemical structure consists of a benzene ring with hydroxyl groups at positions 1, 3, and 5, and bromine atoms at positions 2 and 4.

Below is a table summarizing the key physicochemical properties of 2,4-dibromo-1,3,5-benzenetriol.

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-1,3,5-benzenetriol | - |

| Synonyms | 2,4-dibromophloroglucinol | - |

| Molecular Formula | C₆H₄Br₂O₃ | - |

| Molecular Weight | 283.90 g/mol | - |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Synthesis of 2,4-Dibromo-1,3,5-benzenetriol

The synthesis of 2,4-dibromo-1,3,5-benzenetriol typically involves the direct bromination of phloroglucinol. The high reactivity of the phloroglucinol ring towards electrophilic substitution makes this a feasible approach.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the activation of the phloroglucinol ring by its multiple hydroxyl groups, followed by electrophilic aromatic substitution with bromine.

Caption: General workflow for the synthesis of 2,4-dibromo-1,3,5-benzenetriol.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common bromination reactions of phenols and may require optimization.

Materials:

-

Phloroglucinol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or Dichloromethane

-

Sodium thiosulfate solution (for quenching)

-

Deionized water

-

Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve phloroglucinol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide in the chosen solvent or liquid bromine) dropwise to the stirred phloroglucinol solution. The molar ratio of phloroglucinol to the brominating agent should be carefully controlled to favor di-substitution. A 1:2 molar ratio is a logical starting point.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

If using a water-miscible solvent like acetic acid, pour the reaction mixture into a large volume of cold water to precipitate the crude product. If using a water-immiscible solvent like dichloromethane, perform a liquid-liquid extraction.

-

Collect the crude product by filtration or separate the organic layer.

-

Wash the crude product or the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[6]

Spectroscopic Data and Characterization

Characterization of 2,4-dibromo-1,3,5-benzenetriol is achieved through standard spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, a single proton signal is expected for the hydrogen at position 6. The chemical shift will be influenced by the deshielding effects of the adjacent hydroxyl and bromine groups.

-

¹³C NMR: Six distinct carbon signals are expected. The carbons bearing hydroxyl and bromine atoms will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-O stretching: Strong bands in the region of 1200-1300 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) and fragment ions will reflect this pattern.

Potential Biological Activities and Applications

While specific studies on 2,4-dibromo-1,3,5-benzenetriol are limited, the broader class of brominated phloroglucinols, particularly those isolated from marine algae, exhibit a range of promising biological activities.[4]

Antimicrobial Activity

Many brominated phenols and phlorotannins from marine sources have demonstrated significant antibacterial and antifungal properties.[7] The presence of bromine atoms is thought to enhance the lipophilicity of the molecule, facilitating its interaction with microbial cell membranes and disrupting their integrity.

Anticancer Activity

Phloroglucinol and its derivatives have been investigated for their anticancer potential.[2][8] Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.[5] Brominated analogs may exhibit enhanced cytotoxic activity against various cancer cell lines.[9]

Proposed Mechanism of Action

The biological activities of brominated phloroglucinols are likely multi-faceted. The general mechanism for phloroglucinol's antispasmodic activity involves the inhibition of smooth muscle contractions.[9] For antimicrobial and anticancer effects, potential mechanisms include:

Caption: Plausible mechanisms of action for brominated phloroglucinols.

Future Perspectives

2,4-dibromo-1,3,5-benzenetriol represents an intriguing molecule at the intersection of natural product chemistry and medicinal chemistry. Further research is warranted to:

-

Develop and optimize a robust and scalable synthesis protocol.

-

Fully characterize the compound using modern spectroscopic techniques.

-

Conduct comprehensive in vitro and in vivo studies to elucidate its specific antimicrobial and anticancer activities.

-

Investigate its mechanism of action at the molecular level.

This foundational work will be critical in determining the potential of 2,4-dibromo-1,3,5-benzenetriol as a lead compound for the development of novel therapeutic agents.

References

- 1. [PDF] Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction | Semantic Scholar [semanticscholar.org]

- 2. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1491927A - Process for preparing phloroglucinol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Dibromobenzene-1,3,5-triol (CAS 84743-75-9): Properties, Potential Biological Activity, and Safety

Introduction: A Marine-Derived Phloroglucinol

2,4-Dibromobenzene-1,3,5-triol, identified by the CAS number 84743-75-9, is a halogenated phloroglucinol. It is a naturally occurring compound that has been isolated from the marine red alga Rhabdonia verticillata.[1] As a member of the bromophenol class of marine natural products, it is part of a diverse group of compounds known for a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[2][3] The unique structural features of this compound, specifically the presence of a phloroglucinol core with bromine substituents, make it a molecule of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, potential biological activities with a focus on its prospective role as an ATP-citrate lyase inhibitor, and essential safety and handling information for laboratory professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 84743-75-9 | [4][5] |

| Molecular Formula | C₆H₄Br₂O₃ | [1][6] |

| Molecular Weight | 283.90 g/mol | [1][5][6] |

| Appearance | Solid | [1][4] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

| Storage Temperature | 2-8°C, keep in a dark and dry place | [4] |

Conceptual Synthesis

While a specific, detailed synthesis of this compound is not extensively reported in readily available literature, a plausible synthetic route can be conceptualized based on the electrophilic bromination of phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol is highly activated towards electrophilic aromatic substitution, and its reaction with a controlled amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, would be expected to yield a mixture of brominated products. The separation and purification of the desired 2,4-dibrominated product would be a critical step.

Caption: Conceptual synthetic scheme for this compound.

Biological Activity and Potential Mechanism of Action: Focus on ATP-Citrate Lyase Inhibition

Marine algae are a rich source of bromophenols that exhibit a wide spectrum of biological activities.[2][3] Phloroglucinol and its derivatives, in particular, have been reported to possess antiviral and antibacterial properties.[7]

A significant area of interest for compounds with this chemical scaffold is their potential as enzyme inhibitors. Notably, there is an indication that this compound could act as an inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism by converting citrate into acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis.[8][9][10] Inhibition of ACLY is a validated therapeutic strategy for metabolic disorders and has garnered interest for its potential in cancer therapy.[8][9]

The precise mechanism of how this compound might inhibit ACLY has not been elucidated. However, based on the mechanisms of other known ACLY inhibitors, we can hypothesize a few possibilities. Some inhibitors act as direct competitive inhibitors of the substrates (citrate, ATP, or Coenzyme A), while others may bind to allosteric sites, inducing conformational changes that inactivate the enzyme.[1][6] Given the phenolic nature of this compound, it could potentially interact with the active site or a nearby allosteric pocket through hydrogen bonding and hydrophobic interactions.

Caption: The central role of ATP-Citrate Lyase (ACLY) in metabolism and its potential inhibition.

Applications in Research: A Protocol for In Vitro Enzyme Inhibition Assay

To investigate the inhibitory potential of this compound against ACLY, a robust in vitro enzyme inhibition assay is required. The following is a representative protocol based on a coupled-enzyme assay that measures the decrease in NADH absorbance at 340 nm.

Experimental Protocol: In Vitro ATP-Citrate Lyase Inhibition Assay

-

Materials and Reagents:

-

Recombinant human ATP-Citrate Lyase (ACLY)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

ATP solution

-

Coenzyme A (CoA) solution

-

Citrate solution

-

Malate Dehydrogenase (MDH)

-

NADH solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Assay Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ATP, CoA, Citrate, MDH, and NADH in the wells of the microplate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding ACLY to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by ACLY.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro ATP-Citrate Lyase inhibition assay.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C, protected from light.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 84743-75-9) is a marine natural product with a chemical structure that suggests a range of potential biological activities. Its possible role as an inhibitor of ATP-citrate lyase makes it a compound of interest for further investigation in the fields of metabolic diseases and oncology. This guide has provided a comprehensive overview of its known properties, a conceptual framework for its synthesis and mechanism of action, a practical protocol for its evaluation as an enzyme inhibitor, and essential safety guidelines. Further research is warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. An allosteric mechanism for potent inhibition of human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ATP citrate lyase knockdown induces growth arrest and apoptosis through different cell- and environment-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATP citrate lyase inhibitors as novel cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromobenzene-1,3,5-triol from Phloroglucinol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2,4-Dibromobenzene-1,3,5-triol, a valuable chemical intermediate, from phloroglucinol. The document delves into the underlying chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the final product.

Introduction: The Significance of Phloroglucinol and its Brominated Derivatives

Phloroglucinol, or benzene-1,3,5-triol, is a highly versatile aromatic compound characterized by three hydroxyl groups positioned symmetrically on a benzene ring.[1][2] This arrangement makes the aromatic ring exceptionally electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution.[3] The direct bromination of phloroglucinol is a classic example of this reactivity, leading to the formation of brominated derivatives that serve as crucial building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This guide focuses specifically on the controlled synthesis of this compound, a less common but equally important derivative compared to its tribrominated counterpart.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from phloroglucinol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of phloroglucinol are strong activating groups, directing incoming electrophiles to the ortho and para positions. In this case, elemental bromine (Br₂) acts as the electrophile.

The key steps of the mechanism are as follows:

-

Polarization of Bromine: Although Br₂ is nonpolar, it becomes polarized upon approaching the electron-rich phloroglucinol ring, creating a temporary dipole (Br⁺-Br⁻).

-

Nucleophilic Attack: The π electrons of the phloroglucinol ring attack the electrophilic bromine atom (Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as a solvent molecule or another bromide ion) removes a proton from the carbon atom to which the bromine has attached. This restores the aromaticity of the ring and yields the brominated product.

Due to the high reactivity of the phloroglucinol ring, the reaction can proceed rapidly to form 2,4,6-tribromobenzene-1,3,5-triol if the reaction conditions are not carefully controlled.[3] Achieving the desired dibrominated product requires precise stoichiometry of the brominating agent.

Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Phloroglucinol (dihydrate) | C₆H₆O₃·2H₂O | 162.14 | 16.2 g (0.1 mol) | ≥99% |

| Bromine | Br₂ | 159.81 | 32.0 g (0.2 mol) | ≥99.5% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | ACS Grade |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | ACS Grade |

| Deionized Water | H₂O | 18.02 | As needed | --- |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 16.2 g (0.1 mol) of phloroglucinol dihydrate in 100 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

-

Bromine Addition: In a separate beaker, carefully dissolve 32.0 g (0.2 mol) of bromine in 100 mL of glacial acetic acid. Transfer this solution to the dropping funnel.

-

Reaction: Add the bromine solution dropwise to the cooled phloroglucinol solution over a period of approximately 1 hour, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Quenching: Slowly pour the reaction mixture into a beaker containing a solution of sodium thiosulfate in water to quench any unreacted bromine.

-

Precipitation and Filtration: Add cold deionized water to the mixture until a precipitate forms. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from a minimal amount of hot water, with the addition of a small amount of ethanol if necessary to aid dissolution.

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | 158-160 °C |

| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 3H, -OH), ~6.5 (s, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~155 (C-OH), ~100 (C-Br), ~95 (C-H) |

| Mass Spectrometry (EI) | m/z 282, 284, 286 (M⁺, isotopic pattern for Br₂) |

| FT-IR (KBr) | ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=C stretch), ~600 cm⁻¹ (C-Br stretch) |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Safety and Handling

Phloroglucinol:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Bromine:

-

Causes severe skin burns and eye damage.[6]

-

Fatal if inhaled.[6]

-

Handle only in a chemical fume hood with appropriate respiratory protection.[5]

-

Wear heavy-duty gloves and a face shield in addition to standard PPE.[7]

-

In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.[5][8]

Glacial Acetic Acid:

-

Corrosive and causes severe skin burns and eye damage.

-

Flammable liquid and vapor.

-

Handle in a fume hood and wear appropriate PPE.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

-

Bromine-containing waste should be neutralized with a reducing agent like sodium thiosulfate before disposal.

Conclusion

The synthesis of this compound from phloroglucinol is a straightforward yet powerful method for producing a valuable chemical intermediate. By carefully controlling the reaction stoichiometry and temperature, the desired dibrominated product can be obtained in good yield and purity. Adherence to strict safety protocols is paramount when working with hazardous reagents such as bromine. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for downstream applications in research and development.

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]

Spectroscopic data for 2,4-dibromophloroglucinol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromophloroglucinol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,4-dibromophloroglucinol (C₆H₄Br₂O₃). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Each section includes detailed theoretical interpretations, expected data presented in tabular format, and robust, field-proven experimental protocols. The causality behind methodological choices is explained to ensure both technical accuracy and practical applicability.

Introduction and Molecular Structure

2,4-Dibromophloroglucinol is a halogenated derivative of phloroglucinol, a compound of significant interest in organic synthesis and medicinal chemistry due to its polyketide backbone and biological activities. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the definitive means for its identification and purity assessment.

The structure of 2,4-dibromophloroglucinol presents a unique analytical challenge due to the potential for keto-enol tautomerism, a characteristic feature of phloroglucinols. The predominant tautomer in solution, which dictates the observed spectroscopic features, can be influenced by the solvent and temperature. For the purpose of this guide, we will primarily consider the aromatic 1,3,5-trihydroxy tautomer, which is generally the most stable form.

Caption: Molecular Structure of 2,4-dibromophloroglucinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2,4-dibromophloroglucinol. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for phenolic compounds as it helps in observing the exchangeable hydroxyl protons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple for the aromatic tautomer.

-

Aromatic Region: A single proton remains on the aromatic ring at the C6 position. This proton is flanked by two hydroxyl groups and is meta to two bromine atoms. Its chemical shift will be influenced by these surrounding groups, and it is expected to appear as a singlet.

-

Hydroxyl Protons: The three hydroxyl protons (at C1, C3, and C5) are chemically distinct due to the asymmetrical substitution pattern. However, they will likely appear as three separate, broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, these peaks are typically well-resolved and found further downfield.

| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Integration |

| H-6 | ~6.0 - 6.5 ppm | Singlet (s) | 1H |

| 1-OH, 3-OH, 5-OH | ~8.0 - 10.0 ppm | Broad Singlets (br s) | 3H (total) |

Predicted ¹³C NMR Spectral Data

Due to the molecule's asymmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be estimated based on the known spectrum of phloroglucinol and the substituent effects of bromine.[1][2] Carbons directly attached to bromine (C2, C4) will experience a significant downfield shift (less shielded), while carbons bearing hydroxyl groups will be strongly shielded (upfield shift).

| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ | Key Influences |

| C1, C3, C5 | ~150 - 160 ppm | Attached to -OH |

| C2, C4 | ~95 - 105 ppm | Attached to -Br |

| C6 | ~90 - 95 ppm | Attached to -H |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the 2,4-dibromophloroglucinol sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic for resolving hydroxyl proton signals which might otherwise exchange too rapidly in solvents like D₂O or CDCl₃.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for resolution.

-

Data Acquisition for ¹H NMR: Acquire the spectrum with a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum, especially for quaternary carbons.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in 2,4-dibromophloroglucinol. The spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic ring.

Predicted IR Absorption Bands

The key vibrational modes are predictable based on established correlation tables.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3500 - 3200 | O-H Stretch (hydrogen-bonded) | Strong, Broad |

| ~3100 | Aromatic C-H Stretch | Weak to Medium |

| 1620 - 1580 | Aromatic C=C Stretch | Medium |

| 1500 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1300 - 1200 | C-O Stretch (Phenolic) | Strong |

| Below 1000 | C-Br Stretch | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid 2,4-dibromophloroglucinol sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2,4-dibromophloroglucinol, MS is particularly diagnostic due to the distinct isotopic signature of bromine.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of C₆H₄Br₂O₃ is 281.86 g/mol . Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

-

Isotopic Pattern: A molecule containing two bromine atoms will exhibit a highly characteristic triplet of peaks for the molecular ion:

-

Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Common fragmentation pathways could include the loss of a bromine radical (M-79/M-81) or the loss of carbon monoxide (CO) from the ring.

| m/z (Mass/Charge) | Identity | Notes |

| ~282 | [M]⁺ (C₆H₄⁷⁹Br₂O₃) | Relative Intensity: ~1 |

| ~284 | [M+2]⁺ (C₆H₄⁷⁹Br⁸¹BrO₃) | Relative Intensity: ~2 |

| ~286 | [M+4]⁺ (C₆H₄⁸¹Br₂O₃) | Relative Intensity: ~1 |

| ~203/205 | [M-Br]⁺ | Isotopic doublet due to one remaining Br |

| ~175/177 | [M-Br-CO]⁺ | Isotopic doublet |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. This concentration is typically sufficient for ESI.

-

Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC can be used to introduce the sample into the mass spectrometer via flow injection analysis if chromatographic separation is not required.

-

Ionization: Operate the ESI source in negative ion mode. Phenolic compounds readily deprotonate to form [M-H]⁻ ions, which often provides a strong signal with less fragmentation than positive ion mode. The expected [M-H]⁻ ion would be at m/z 281, 283, and 285.

-

Mass Analysis: Acquire data across a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, the exact mass can be determined, allowing for the confirmation of the elemental formula (C₆H₄Br₂O₃).

-

Data Analysis: Examine the full scan spectrum to identify the molecular ion cluster ([M-H]⁻). Confirm the characteristic 1:2:1 isotopic pattern. If tandem MS (MS/MS) is available, fragment the parent ion to aid in structural confirmation.

Caption: Decision workflow for MS analysis of 2,4-dibromophloroglucinol.

Conclusion

The spectroscopic characterization of 2,4-dibromophloroglucinol is defined by a unique combination of features across NMR, IR, and MS techniques. The ¹H NMR is expected to show a single aromatic proton, while the ¹³C NMR should display six distinct carbon signals. The IR spectrum is characterized by a strong, broad hydroxyl absorption and aromatic C=C stretching bands. Most definitively, the mass spectrum provides unambiguous evidence of the compound's identity through the characteristic 1:2:1 isotopic pattern of the molecular ion, confirming the presence of two bromine atoms. By employing the protocols and interpretative logic detailed in this guide, researchers can confidently identify and characterize 2,4-dibromophloroglucinol.

References

- 1. Phloroglucinol(108-73-6) 13C NMR spectrum [chemicalbook.com]

- 2. compoundchem.com [compoundchem.com]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,4-Dibromobenzene-1,3,5-triol: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its fate in a multitude of applications. From dictating the feasibility of a synthetic route to influencing bioavailability and formulation strategies, a comprehensive understanding of a molecule's solubility profile is paramount. 2,4-Dibromobenzene-1,3,5-triol, a halogenated derivative of phloroglucinol, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the phloroglucinol scaffold.[1][2] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical insights and practical methodologies for the modern researcher.

Physicochemical Properties of this compound

A molecule's structure is intrinsically linked to its physical properties. The key to deciphering the solubility of this compound lies in a thorough examination of its molecular architecture.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₃ | PubChem[3] |

| Molecular Weight | 283.90 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 2,4-dibromophloroglucinol | PubChem[3] |

| XLogP3 | 3.3 | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

The presence of three hydroxyl (-OH) groups on the benzene ring imparts significant polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. Conversely, the two bromine atoms introduce lipophilic character and increase the molecule's overall molecular weight. The calculated XLogP3 value of 3.3 suggests a considerable degree of lipophilicity.[3] This duality in its structure—polar hydroxyl groups and nonpolar bromine substituents—is the primary driver of its solubility behavior.

Predicted Solubility Profile in Organic Solvents: An Inferential Analysis

Phloroglucinol (1,3,5-trihydroxybenzene) is known to be soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4][5] It is also soluble in 10 parts ethanol and 0.5 parts pyridine, and soluble in ether.[6] The addition of two bromine atoms to the phloroglucinol core is expected to decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in solvents of intermediate polarity and non-polar, halogenated solvents. This is due to the increased lipophilicity and the introduction of halogen-bonding interactions.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol) where hydrogen bonding can occur. Pyridine is also expected to be an excellent solvent.[6]

-

Moderate Solubility: Likely in ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents such as hexane and toluene.

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent like ethanol.

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is based on the widely accepted shake-flask technique.[7]

Materials and Equipment:

-

This compound (ensure purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes to facilitate complete separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Perform a precise serial dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the HPLC analysis and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, g/100 g solvent, or molarity).

-

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several key factors govern the solubility of this compound:

-

Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[8][9] The polar hydroxyl groups of this compound will favor interactions with polar solvents, while the dibrominated benzene ring will have a greater affinity for less polar environments.

-

Hydrogen Bonding: The ability of the three hydroxyl groups to act as hydrogen bond donors and acceptors is a major contributor to its solubility in protic solvents like alcohols.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate.[9][10] While not exceptionally large, the rigid aromatic structure of this compound will influence how solvent molecules can pack around it.

-

Temperature: For most solid solutes, solubility increases with temperature.[9][11] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

Safety and Handling Considerations

Based on the hazard classifications for this compound, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.

Conclusion and Future Outlook

While direct quantitative solubility data for this compound remains to be published, a robust understanding of its physicochemical properties and the behavior of related compounds allows for a well-informed predictive analysis. The provided experimental protocol offers a clear pathway for researchers to generate the precise solubility data required for their specific applications. As research into phloroglucinol derivatives continues to expand, a comprehensive database of their physical properties, including solubility, will be invaluable for accelerating drug discovery and development efforts.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C6H4Br2O3 | CID 14339091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Phloroglucinol | 108-73-6 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. byjus.com [byjus.com]

2,4-Dibromobenzene-1,3,5-triol molecular weight and formula

An In-Depth Technical Guide to 2,4-Dibromobenzene-1,3,5-triol

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of interest to the scientific community. Also known by its synonym 2,4-dibromophloroglucinol, this molecule possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties. This document details its molecular characteristics, discusses plausible synthetic strategies, outlines its known safety and handling protocols, and explores its relevance as a marine-derived natural product. The information is intended for researchers, chemists, and professionals in the field of drug development and natural product synthesis.

Chemical Identity and Physicochemical Properties

This compound is a derivative of phloroglucinol (benzene-1,3,5-triol). The introduction of two bromine atoms significantly alters the molecule's electronic properties and steric profile.

Compound Identification

A summary of key identifiers for this compound is provided below for unambiguous referencing.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-dibromophloroglucinol | [1] |

| CAS Number | 84743-75-9 | [1] |

| PubChem CID | 14339091 | [1] |

Physicochemical Data

The fundamental molecular formula and weight are critical for all stoichiometric and analytical calculations. These properties have been computationally determined.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₃ | [1] |

| Molecular Weight | 283.90 g/mol | [1] |

| Monoisotopic Mass | 281.85272 Da | [1] |

| XLogP3 | 3.3 | [1] |

Synthesis and Mechanism

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry. The synthesis would involve the electrophilic aromatic substitution of phloroglucinol.

The three hydroxyl groups of the phloroglucinol starting material are strongly activating, directing electrophiles to the ortho and para positions (carbons 2, 4, and 6). The challenge in achieving selective di-substitution at the 2 and 4 positions lies in preventing the formation of the highly favored 2,4,6-tribrominated product[2][3]. Precise control over stoichiometry and reaction conditions is paramount.

Representative Synthetic Protocol

The following protocol describes a potential method for the synthesis of this compound. This is a representative workflow and requires optimization and validation.

-

Reaction Setup: Dissolve one molar equivalent of phloroglucinol (benzene-1,3,5-triol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to 0-5 °C.

-

Brominating Agent Preparation: In the dropping funnel, prepare a solution containing two molar equivalents of molecular bromine (Br₂) in the same solvent.

-

Controlled Addition: Add the bromine solution dropwise to the stirred phloroglucinol solution over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the desired product relative to byproducts (e.g., mono-brominated and tri-brominated species).

-

Quenching: Once the reaction has reached the desired endpoint, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Product Isolation and Purification: The product can be isolated by extraction into an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product would likely require purification via column chromatography to separate the desired 2,4-dibrominated product from other species.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow from the starting material to the final, purified product.

Caption: Proposed workflow for the synthesis of this compound.

Applications and Research Interest

This compound has been identified as a marine-derived natural product found in the red algae species Rhabdonia verticillata[1][4]. Natural products from marine organisms are a significant source of novel chemical scaffolds for drug discovery.

For drug development professionals, the interest in this molecule lies in:

-

Bioactivity: Brominated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The specific substitution pattern of this compound makes it a candidate for screening in various biological assays.

-

Scaffold for Medicinal Chemistry: The benzene-1,3,5-triol core is a versatile starting point for chemical modification. The bromine atoms serve as useful synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Safety and Handling

As with any brominated organic compound, proper safety precautions are essential. The GHS classification indicates that this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation[1].

| Precautionary Measure | Guideline | Source(s) |

| Prevention | Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, eye protection, and face protection. | |

| Response (Inhalation) | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5] |

| Response (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [5][6] |

| Response (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [6] |

| Storage | Store in a well-ventilated, dry, and cool place. Keep the container tightly closed. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [5] |

Conclusion

This compound is a noteworthy halogenated phenol with a defined chemical structure and molecular weight. Its origin as a natural product from marine algae underscores its potential as a lead compound in drug discovery programs. While detailed synthetic methodologies are not widely published, its preparation is achievable through controlled electrophilic bromination of phloroglucinol. Adherence to strict safety and handling protocols is mandatory when working with this compound due to its hazardous nature. This guide serves as a foundational resource for researchers investigating its properties and potential applications.

References

- 1. This compound | C6H4Br2O3 | CID 14339091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3354-82-3: 2,4,6-tribromobenzene-1,3,5-triol [cymitquimica.com]

- 3. 1,3,5-Benzenetriol, 2,4,6-tribromo- | C6H3Br3O3 | CID 76885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 84743-75-9 | MOLNOVA [molnova.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Natural occurrence of dibrominated phloroglucinols in marine algae

An In-Depth Technical Guide to the Natural Occurrence of Dibrominated Phloroglucinols in Marine Algae

Abstract

Marine algae, particularly brown (Phaeophyceae) and red (Rhodophyta) species, are prolific producers of a unique class of polyphenolic compounds known as phlorotannins. These polymers, derived from the phloroglucinol monomer, exhibit a remarkable range of biological activities. A significant subset of these compounds undergoes halogenation, resulting in brominated derivatives, including dibrominated phloroglucinols, which possess enhanced bioactivities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, and ecological roles of dibrominated phloroglucinols. We present detailed methodologies for their extraction, isolation, and structural characterization, alongside a critical analysis of their therapeutic potential, with a focus on their antioxidant, antimicrobial, and anti-inflammatory properties. The guide synthesizes current knowledge to offer field-proven insights into the experimental choices and workflows essential for advancing research and development in this promising area of marine natural products.

Introduction to Marine Phloroglucinols

Phlorotannins are a class of polyphenolic compounds found almost exclusively in brown algae.[1] They are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and can constitute up to 15% of the dry weight of the alga.[2] These compounds are integral to the alga's survival, playing roles in cell wall structure, UV protection, and chemical defense against herbivores and microbes.[1][3] The marine environment, rich in halides, provides the substrate for enzymatic halogenation, leading to the formation of brominated secondary metabolites.[3] Bromophenols, including dibrominated phloroglucinol derivatives, have been isolated from red, brown, and green algae and are noted for their potent biological activities, which are often enhanced by the presence of bromine atoms.[4][5] This guide focuses specifically on these dibrominated phloroglucinols, exploring their journey from biosynthesis in algae to their potential as lead compounds in drug discovery.

Biosynthesis and Ecological Significance

Biosynthetic Pathway

The biosynthesis of phlorotannins begins with the formation of the phloroglucinol monomer via the acetate-malonate pathway, a process catalyzed by a type III polyketide synthase (PKS). Following the creation of the phloroglucinol backbone, the key step in the formation of dibrominated derivatives is enzymatic halogenation. This reaction is catalyzed by vanadium-dependent bromoperoxidases (v-BPOs), which are prevalent in marine algae.[6][7] These enzymes utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich phloroglucinol ring, typically at ortho and para positions to the hydroxyl groups.

Ecological Roles

Dibrominated phloroglucinols serve critical ecological functions for the producing algae. Their primary role is as a chemical defense mechanism. The presence of these compounds deters feeding by marine herbivores due to their astringent taste and potential toxicity.[8] Furthermore, they exhibit potent antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi, thereby preventing biofouling on the algal surface.[9][10] This antimicrobial action is crucial for survival in a competitive marine environment where surfaces are prime real estate for microbial colonization.

Notable Dibrominated Phloroglucinols from Marine Algae

A variety of dibrominated phloroglucinols have been isolated from marine algae. While red algae are a particularly rich source of highly brominated phenols, brown algae also produce these compounds as part of their complex phlorotannin profiles.

-

From Red Algae (e.g., Rhodomela confervoides, Polysiphonia spp.):

-

2,3-dibromo-4,5-dihydroxybenzyl derivatives: These are common structural motifs found in many bromophenols from red algae.[4] Compounds like 2,3-dibromo-4,5-dihydroxybenzyl alcohol and 2,3-dibromo-4,5-dihydroxybenzaldehyde exhibit significant antioxidant and enzyme-inhibitory activities.[4]

-

Lanosol derivatives: Compounds such as 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether have shown cytotoxicity against cancer cell lines.

-

-

From Brown Algae (e.g., Fucus vesiculosus, Zonaria diesingiana):

-

While simple dibrominated phloroglucinols are less commonly reported as isolated compounds from brown algae compared to their complex polymeric phlorotannins, their existence as structural units within larger molecules is well-established.[1][11] The analytical characterization of crude or fractionated extracts of species like Fucus vesiculosus often reveals the presence of brominated phlorotannin derivatives.[12]

-

Methodologies for Isolation and Characterization

The successful study of dibrominated phloroglucinols hinges on robust and efficient extraction, isolation, and characterization protocols. The lipophilic nature of these compounds, enhanced by bromination, alongside their potential for oxidation, requires careful methodological choices.

Extraction Protocols: A Step-by-Step Guide

The goal of extraction is to efficiently remove the target compounds from the complex algal matrix while minimizing degradation. A combination of solvents is often employed to capture a broad range of phenolic compounds.

Protocol: General Solvent Extraction for Brominated Phloroglucinols

-

Sample Preparation:

-

Collect fresh algal biomass and clean it of epiphytes and debris.

-

Freeze-dry (lyophilize) the sample to remove water, which improves extraction efficiency and prevents degradation.

-

Grind the dried algae into a fine powder to maximize the surface area for solvent penetration.

-

-

Initial Extraction:

-

Macerate the algal powder in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature for 24-48 hours.[13] This combination effectively extracts both polar and moderately nonpolar compounds.

-

Rationale: Methanol disrupts cell membranes and solubilizes a wide range of phenolics, while dichloromethane is effective for more lipophilic compounds like brominated derivatives.

-

Filter the extract and repeat the process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Resuspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition it against n-hexane.

-

Rationale: This step removes highly nonpolar compounds like lipids and pigments, which can interfere with subsequent chromatographic separation.[14]

-

Separate the hexane layer (containing lipids) from the aqueous methanol layer (containing phlorotannins).

-

Further partition the aqueous methanol layer against ethyl acetate. The brominated phloroglucinols will preferentially move into the ethyl acetate fraction.[2][12]

-

Collect the ethyl acetate fraction and evaporate the solvent to yield a phlorotannin-enriched extract.

-

Isolation and Purification Workflow

The enriched extract is a complex mixture requiring chromatographic techniques for the isolation of pure dibrominated phloroglucinols.

-

Size-Exclusion Chromatography:

-

The primary tool for separating phlorotannins is size-exclusion chromatography, typically using a Sephadex LH-20 resin with methanol as the mobile phase.[12][15]

-

Rationale: This technique separates compounds based on their molecular size, which is effective for fractionating the polymeric phlorotannins from smaller molecules.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Active fractions identified from the Sephadex column are further purified using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.[15]

-

A gradient of water and methanol or acetonitrile is typically used as the mobile phase.

-

Rationale: RP-HPLC provides high-resolution separation based on polarity, allowing for the isolation of individual compounds to a high degree of purity.

-

Structural Elucidation Techniques

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic feature for identifying brominated compounds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon skeleton and determine the precise placement of protons, carbons, hydroxyl groups, and bromine atoms on the phloroglucinol ring.[10]

Bioactivities and Therapeutic Potential

Dibrominated phloroglucinols exhibit a range of potent bioactivities that make them attractive candidates for drug development.

Antioxidant Activity

The polyphenolic nature of phloroglucinols makes them excellent antioxidants. They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[7][16] The addition of bromine atoms can modulate this activity.

| Compound/Extract | Assay | IC₅₀ Value | Source Organism |

| Bromophenol Derivatives | DPPH Radical Scavenging | 8.5 µM - 24.7 µM | Symphyocladia latiuscula |

| Bromophenol Derivatives | ABTS Radical Scavenging | 9.67 µM - 21.90 µM | Polysiphonia urceolata |

| Phlorotannin-rich Extract | DPPH Radical Scavenging | 832 ± 10.22 µg/mL | General Marine Algae |

| Phlorotannin-rich Extract | FRAP Assay | 662 ± 8.32 µg/mL | General Marine Algae |

| Note: IC₅₀ is the concentration required to cause 50% inhibition. A lower value indicates greater potency. Data compiled from multiple sources for comparative purposes.[4][5][17][18][19][20] |

Antimicrobial Activity

Dibrominated phloroglucinols often show potent activity against a range of pathogenic microbes, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of key microbial enzymes.[3][9]

| Compound/Extract | Microorganism | MIC Value |

| Acylphloroglucinol Derivative (A5) | Staphylococcus aureus (MRSA) | 0.98 µg/mL |

| Phloroglucinol Derivatives | Pseudomonas aeruginosa | 4.88 - 312 µg/mL |

| Phloroglucinol Derivatives | Escherichia coli | 4.88 - 312 µg/mL |

| Phloroglucinol Derivatives | Candida albicans | 4.88 - 312 µg/mL |

| Note: MIC (Minimal Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data compiled from multiple sources.[3][13] |

Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is a key driver of many diseases. Phlorotannins, including brominated derivatives, have demonstrated significant anti-inflammatory effects.[7] A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][21]

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, it becomes overactive. Dibrominated phloroglucinols can intervene at multiple points in this pathway:

-

Inhibition of IκBα Degradation: They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[22]

-

Prevention of p65 Nuclear Translocation: By stabilizing IκBα, they prevent the p65 subunit of NF-κB from moving into the nucleus.[22]

-

Downregulation of Pro-inflammatory Mediators: By blocking NF-κB activation, they reduce the expression of pro-inflammatory enzymes (like iNOS and COX-2) and cytokines (like TNF-α and IL-6).[21][23]

Future Perspectives and Challenges

Dibrominated phloroglucinols from marine algae represent a vast and largely untapped resource for drug discovery. Their potent and diverse bioactivities make them promising candidates for development as antioxidant, antimicrobial, and anti-inflammatory agents.[24] However, several challenges remain:

-

Supply and Sustainability: The natural abundance of these compounds can be low and variable, posing a challenge for large-scale production. Sustainable aquaculture or synthetic biology approaches may be required to ensure a consistent supply.

-

Complexity of Isolation: The purification of individual phlorotannins from complex algal extracts remains a significant bottleneck, requiring advanced and often costly chromatographic techniques.[25]

-

Mechanism of Action: While pathways like NF-κB have been implicated, the precise molecular targets for many dibrominated phloroglucinols are still unknown. Further research is needed to fully elucidate their structure-activity relationships and mechanisms of action.

Despite these challenges, the unique chemical space occupied by marine-derived dibrominated phloroglucinols offers exciting opportunities for the development of novel therapeutics to address unmet medical needs.

References

- 1. First Insight into the Neuroprotective and Antibacterial Effects of Phlorotannins Isolated from the Cell Walls of Brown Algae Fucus vesiculosus and Pelvetia canaliculata | MDPI [mdpi.com]

- 2. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and antimicrobial activity of phloroglucinol derivatives from Achyrocline satureioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phlorotannins from brown algae (Fucus vesiculosus) inhibited the formation of advanced glycation endproducts by scavenging reactive carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phlorofucofuroeckol B suppresses inflammatory responses by down-regulating nuclear factor κB activation via Akt, ERK, and JNK in LPS-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Health and Safety of Brominated Phenols for Research and Development

A Senior Application Scientist's Advisory on C-Br-O Aromatic Compounds